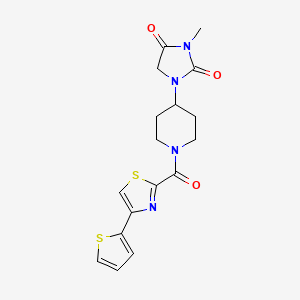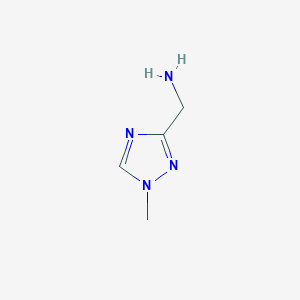
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine, also known as DPPZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPZ is a pyridazine derivative that has been extensively studied for its unique chemical and biological properties.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is not fully understood, but it is believed to involve the intercalation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine into DNA. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to bind to DNA with high affinity and induce DNA damage, leading to cell cycle arrest and apoptosis. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been shown to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In bacterial and fungal cells, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is its potent anticancer activity against a wide range of cancer cell lines. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is its low solubility in aqueous solutions, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine. One potential direction is the development of new derivatives of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine, which could lead to the development of new cancer therapies. Additionally, the use of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine as a building block for the synthesis of new materials and the development of new analytical methods could also be explored.
Synthesemethoden
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,6-diphenylpyridazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine. The yield of the synthesis method is around 50-60%.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been studied for its potential use as an antibacterial and antifungal agent. In materials science, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-3-7-17(8-4-1)21-16-20(24(26-25-21)18-9-5-2-6-10-18)19-11-12-22-23(15-19)28-14-13-27-22/h1-12,15-16H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHFGVYAZIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793652.png)
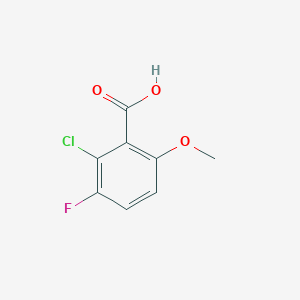
![N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2793655.png)
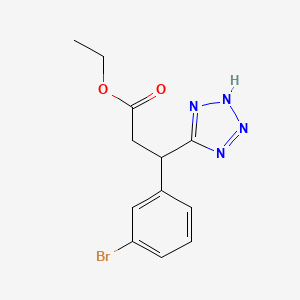
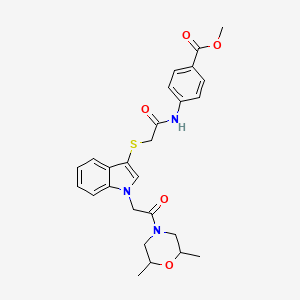
![1,4,5-Triazatricyclo[5.2.2.0^{2,6}]undeca-2,5-diene hydrochloride](/img/structure/B2793661.png)
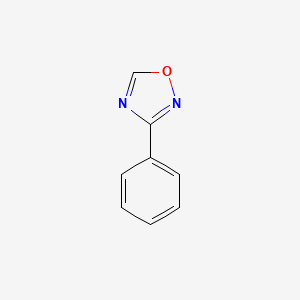
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2793664.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2793665.png)
methanone](/img/structure/B2793666.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2793667.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2793669.png)
